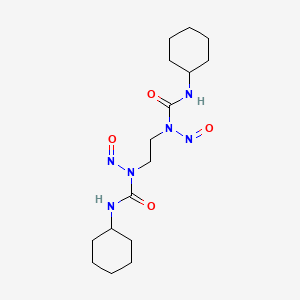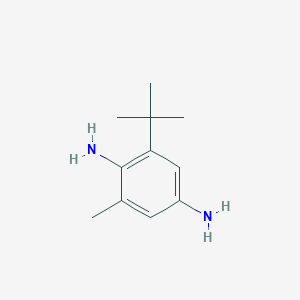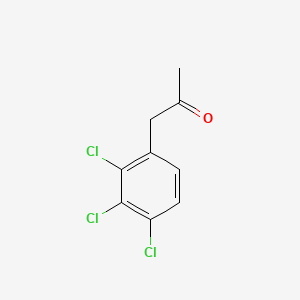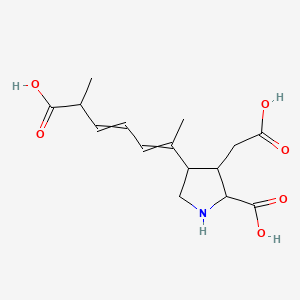
(-)-Domoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Domoic acid: is a naturally occurring neurotoxin produced by certain species of marine algae, particularly diatoms of the genus Pseudo-nitzschia. It is a potent excitatory amino acid that acts as an agonist of kainate receptors, a subtype of glutamate receptors in the central nervous system. This compound is known for causing amnesic shellfish poisoning (ASP) in humans, which can lead to severe neurological symptoms and even death in extreme cases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Domoic acid involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This involves the cyclization of a suitable precursor to form the pyrrolidine ring, which is a key structural component of this compound.
Introduction of the Carboxyl Groups: The carboxyl groups are introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Formation of the Conjugated Diene System: This step involves the formation of the conjugated diene system, which is crucial for the biological activity of this compound. This can be achieved through various methods, including Wittig reactions or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods: Industrial production of this compound is typically carried out through fermentation processes involving marine algae. The algae are cultured under controlled conditions to maximize the production of this compound, which is then extracted and purified using techniques such as solvent extraction and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-Domoic acid can undergo oxidation reactions, particularly at the conjugated diene system, leading to the formation of various oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives, which may have different biological activities.
Substitution: Substitution reactions can occur at the carboxyl groups or the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon) or chemical reducing agents such as sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Dihydro derivatives of this compound.
Substitution Products: Various substituted derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Analytical Chemistry: (-)-Domoic acid is used as a standard in analytical methods for detecting and quantifying marine toxins in seafood.
Synthetic Chemistry: It serves as a model compound for studying the synthesis and reactivity of complex natural products.
Biology:
Neurobiology: this compound is used to study the function and regulation of kainate receptors in the central nervous system.
Toxicology: It is used to investigate the mechanisms of neurotoxicity and to develop methods for detecting and mitigating the effects of marine toxins.
Medicine:
Pharmacology: this compound is used to study the pharmacological effects of excitatory amino acids and to develop potential treatments for neurological disorders.
Diagnostics: It is used in the development of diagnostic assays for detecting marine toxins in clinical samples.
Industry:
Food Safety: this compound is used in the development of methods for monitoring and ensuring the safety of seafood products.
Environmental Monitoring: It is used to study the environmental factors that influence the production and distribution of marine toxins.
Wirkmechanismus
Molecular Targets and Pathways: (-)-Domoic acid exerts its effects by binding to kainate receptors, a subtype of glutamate receptors in the central nervous system. This binding leads to the activation of these receptors, resulting in an influx of calcium ions into neurons. The excessive calcium influx can lead to neuronal excitotoxicity, which is characterized by the overactivation of neurons and subsequent cell death. The primary molecular targets of this compound are the kainate receptors, but it can also interact with other glutamate receptors to a lesser extent.
Vergleich Mit ähnlichen Verbindungen
Kainic Acid: Another potent agonist of kainate receptors, structurally similar to (-)-Domoic acid.
Glutamic Acid: The endogenous ligand for glutamate receptors, including kainate receptors.
Quisqualic Acid: An agonist of both kainate and AMPA receptors, structurally related to this compound.
Uniqueness of this compound: this compound is unique in its high potency and selectivity for kainate receptors, making it a valuable tool for studying the function and regulation of these receptors. Its ability to induce amnesic shellfish poisoning also highlights its significance as a marine toxin with important implications for food safety and public health.
Eigenschaften
IUPAC Name |
4-(6-carboxyhepta-2,4-dien-2-yl)-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRNCSOCOPNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864483 |
Source


|
| Record name | 3-Pyrrolidineacetic acid, 2-carboxy-4-(5-carboxy-1-methyl-1,3-hexadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123406-51-9 |
Source


|
| Record name | 3-Pyrrolidineacetic acid, 2-carboxy-4-(5-carboxy-1-methyl-1,3-hexadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
![2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14164708.png)
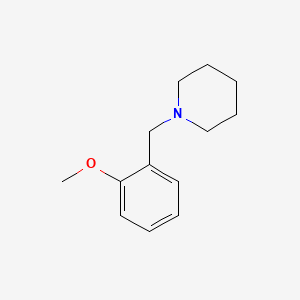
![6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14164714.png)
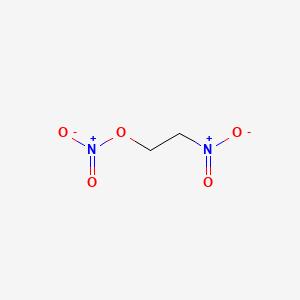
![3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164716.png)

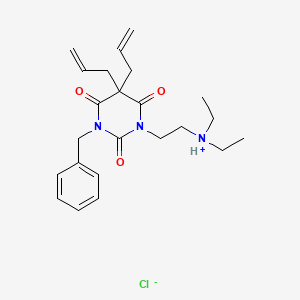

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14164731.png)
